2-Fenoxibenzoato de etilo

Descripción general

Descripción

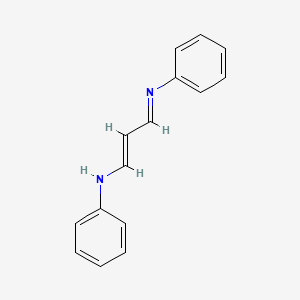

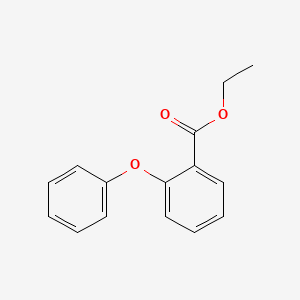

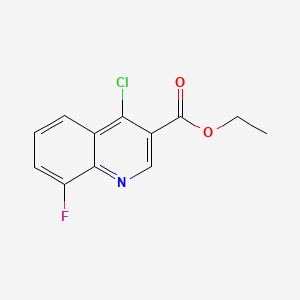

Ethyl 2-phenoxybenzoate is a chemical compound with the formula C15H14O3 . It is used in various chemical reactions and has a molecular weight of 242.27 .

Synthesis Analysis

The synthesis of Ethyl 2-phenoxybenzoate involves the esterification of 2-phenoxybenzoic acid in the presence of ethanol and sulfuric acid . This reaction results in the formation of 2-phenoxybenzohydrazide .

Molecular Structure Analysis

The molecular structure of Ethyl 2-phenoxybenzoate consists of 15 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI string representation of its structure is InChI=1S/C15H14O3/c1-2-17-15(16)13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3 .

Chemical Reactions Analysis

Ethyl 2-phenoxybenzoate can participate in various chemical reactions. For instance, it can react with hydrazine to produce 2-phenoxybenzohydrazide . More research is needed to fully understand the range of reactions it can participate in.

Aplicaciones Científicas De Investigación

Actividad anticonvulsiva

El 2-fenoxibenzoato de etilo se ha utilizado en la síntesis de híbridos de fenoxifenil-1,3,4-oxadiazol-tio-N-fenilacetamida, que han mostrado resultados prometedores como potentes agentes anticonvulsivos . Estos compuestos han demostrado actividad anticonvulsiva en convulsiones inducidas por pentilentetrazol (PTZ) y electrochoque máximo (MES) en ratones . Se encontró que los compuestos anticonvulsivos más potentes eran los derivados nitro .

Agonista del receptor de benzodiacepina

El andamiaje de fenoxifenil-1,3,4-oxadiazol-tio-N-fenilacetamida, sintetizado utilizando this compound, tiene los farmacóforos necesarios para ser un agonista del receptor de benzodiacepina (BZD) . La evaluación in vivo del efecto del flumazenil (un antagonista del receptor de BZD) sobre la actividad anticonvulsiva del compuesto 8k confirmó que este compuesto es un agonista del receptor de BZD .

Evaluación de la neurotoxicidad

Se encontró que la neurotoxicidad de los compuestos sintetizados utilizando this compound era menor que la del diazepam, el control positivo . Esto sugiere que estos compuestos podrían ser alternativas más seguras para el tratamiento de afecciones como la epilepsia .

Agonista del receptor activado por proliferador de peroxisomas γ

Se encontró que ciertos derivados del ácido 3-fenoxibenzoico, sintetizados utilizando this compound, exhiben actividad agonista del receptor activado por proliferador de peroxisomas γ . Esto sugiere aplicaciones potenciales en el tratamiento de afecciones como la diabetes .

Activación de la glucoquinasa

También se encontró que los mismos derivados del ácido 3-fenoxibenzoico son capaces de activar la glucoquinasa . La glucoquinasa juega un papel clave en el metabolismo de los carbohidratos, lo que sugiere aplicaciones potenciales en la investigación metabólica .

Inhibición de la glicosilación de proteínas

También se encontró que estos derivados inhiben la glicosilación de proteínas . Esto sugiere aplicaciones potenciales en el tratamiento de afecciones como la diabetes, donde la glicosilación de proteínas puede provocar complicaciones .

Direcciones Futuras

The future directions for research on Ethyl 2-phenoxybenzoate could include further exploration of its synthesis, chemical reactions, and potential applications. For instance, understanding its mechanism of action could lead to the development of new therapeutic agents . Additionally, more research could be done to fully characterize its physical and chemical properties.

Mecanismo De Acción

Target of Action

Ethyl 2-phenoxybenzoate is a chemical compound that has been studied for its potential anticonvulsant properties . The primary target of Ethyl 2-phenoxybenzoate is believed to be the benzodiazepine (BZD) receptor . This receptor is part of the GABA_A receptor complex, which plays a crucial role in the transmission of inhibitory signals in the nervous system .

Mode of Action

Ethyl 2-phenoxybenzoate interacts with the BZD receptor as an agonist . This means that it binds to the receptor and activates it, enhancing the effect of the neurotransmitter GABA . As a result, the transmission of inhibitory signals in the nervous system is increased, which can help to control convulsions .

Biochemical Pathways

The action of Ethyl 2-phenoxybenzoate affects the GABAergic pathway . By enhancing the effect of GABA, it increases the inhibition of neural activity. This can affect downstream effects such as the reduction of neuronal excitability and the control of convulsions .

Pharmacokinetics

In silico studies suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of Ethyl 2-phenoxybenzoate’s action include the increased inhibition of neural activity and the potential control of convulsions . These effects are the result of its interaction with the BZD receptor and the subsequent enhancement of GABAergic signaling .

Propiedades

IUPAC Name |

ethyl 2-phenoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-17-15(16)13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIQCXPHDHHHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375117 | |

| Record name | ethyl 2-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41755-76-4 | |

| Record name | Benzoic acid, 2-phenoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41755-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41755-76-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1586501.png)

![7-methyl-1H-benzo[d]imidazole](/img/structure/B1586504.png)